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Preclinical Profile & Quantitative Data

Fulacimstat (BAY 1142524) is an orally available, potent, and selective inhibitor of chymase, a serine

protease produced by mast cells [1] [2].

Table 1: Key In Vitro Pharmacological Properties of Fulacimstat [3]

Property Description / Value

Drug Type Small molecule [4]

Molecular Formula C₂₃H₁₆F₃N₃O₆ [3] [4]

CAS Registry No. 1488354-15-9 [3] [4]

Primary Target Human chymase (CMA-1) [1]

IC₅₀ (Human Chymase) 4 nM [3]

IC₅₀ (Hamster Chymase) 3 nM [3]

Mechanism of Action Chymase inhibitor [1] [4]

Table 2: Key In Vivo Efficacy Findings in Preclinical Models [1] [3]
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Disease Model (Species)
Treatment
Regimen

Key Efficacy Findings

Isoprenaline-induced
cardiac fibrosis (Hamster)

1, 3, and 10

mg/kg

Dose-dependent reduction of cardiac fibrosis area.

Myocardial Infarction (MI)
(Hamster)

10 mg/kg Reduced end-diastolic pressure, reduced fibrotic

area, and improved cardiac response to adrenergic
stimulation.

Experimental Protocols & Methodologies

The search results provide details on the key experiments that characterized fulacimstat.

1. High-Throughput Screening (HTS) and Hit Identification

Objective: To identify initial chymase inhibitor hits from a large compound library [1].
Methodology: An enzymatic HTS was performed using recombinant human chymase and an

angiotensin-based fluorogenic peptide substrate, enabling a fluorescence read-out for activity. Over
2.5 million compounds from the Bayer compound library were tested [1].

Hit Criteria: The resulting hits were evaluated structurally and assessed for selectivity against other
serine proteases like trypsin, plasmin, and thrombin [1].

2. In Vitro Characterization

Enzymatic Inhibition Assay (IC₅₀ Determination)
Objective: To quantify the potency of fulacimstat against chymase from different species [1]

[3].
Methodology: The assay measured the inhibitor's concentration-dependent reduction of

chymase enzymatic activity. The IC₅₀ value (half-maximal inhibitory concentration) was
determined, with lower values indicating higher potency. Activity was tested against human and

hamster chymase to ensure relevance for preclinical models [1] [3].
X-ray Crystallography

Objective: To elucidate the binding mode of the inhibitor to human chymase and guide
structure-based optimization [1].

Methodology: An X-ray structure of an early screening hit (compound 1) bound to human
chymase was analyzed. This revealed key interactions: the carboxylic acid and a vicinal

carbonyl group formed hydrogen bonds with Lys192 of the enzyme, while the 3-trifluororobenzyl
group fit into the lipophilic S1 pocket [1].
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3. In Vivo Efficacy Studies

Animal Models: Efficacy was primarily demonstrated in hamster models of cardiac injury, as
hamster chymase is pharmacologically similar to the human enzyme [1] [3].

Isoprenaline-Induced Cardiac Fibrosis Model [3]
Intervention: Fulacimstat was administered at 1, 3, and 10 mg/kg and compared to placebo

and enalapril (20 mg/kg).
Endpoint: Quantification of cardiac fibrosis area.

Myocardial Infarction (MI) Model [3]
Intervention: Fulacimstat was administered at 10 mg/kg.

Endpoints: Measurement of hemodynamic parameters (end-diastolic pressure), fibrotic area,
and cardiac response to adrenergic stimulation four weeks post-MI.

Discovery and Optimization Pathway

The discovery of fulacimstat was a systematic chemical optimization journey from a initial screening hit.
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High-Throughput Screening (HTS)
>2.5 M compounds

Screening Hit 1
(1,2,4-triazin-dione core)
IC₅₀ (Human): 2.2 µM

Core Switch

Uracil Core (Compound 7)
Improved synthetic accessibility

Structure-Activity Relationship (SAR)
- Critical R3 group in S1 pocket

- Small ortho-substituent beneficial

Fulacimstat (BAY 1142524)
Potent and selective inhibitor

Click to download full resolution via product page

Mechanism of Action and Therapeutic Shift

The understanding of chymase inhibition's therapeutic value has recently evolved, leading to a significant

shift in focus for fulacimstat.
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From Preclinical Promise to Clinical Application

Initial Clinical Indication: Fulacimstat was advanced into clinical trials for reducing adverse
cardiac remodeling after myocardial infarction based on strong preclinical efficacy data [1] [5].

Clinical Trial Outcome: A Phase IIa trial (CHIARA MIA 2) demonstrated that fulacimstat was safe
and well-tolerated in post-MI patients but did not show a significant effect on improving cardiac
remodeling compared to placebo [5] [6].
New Therapeutic Direction: Despite the initial clinical setback, interest in fulacimstat was revived

by the discovery of chymase's role in inactivating plasmin within blood clots. Chymase inhibitors
like fulacimstat are now considered potential safe profibrinolytic agents for acute thrombosis (e.g.,

stroke, pulmonary embolism) because they may dissolve clots without increasing bleeding risk [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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